

Methyl Ricinoleate vs. Ricinoleic Acid: A Comprehensive Comparative Analysis for Researchers

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Compound of Interest		
Compound Name:	Methyl Ricinoleate	
Cat. No.:	B110599	Get Quote

In the realm of pharmaceutical and cosmetic research, the selection of appropriate excipients is paramount to achieving desired therapeutic outcomes and product performance. Among the myriad of available options, ricinoleic acid and its methyl ester, **methyl ricinoleate**, have garnered significant attention for their versatile properties. This guide provides a detailed comparative analysis of these two compounds, summarizing their chemical and physical characteristics, and evaluating their performance in key applications, supported by available experimental data.

Chemical and Physical Properties

Methyl ricinoleate is the methyl ester of ricinoleic acid, the primary fatty acid found in castor oil.[1] This structural difference, the presence of a methyl ester group in place of a carboxylic acid group, fundamentally influences their physicochemical properties.



Property	Methyl Ricinoleate	Ricinoleic Acid	References
Molecular Formula	С19Н36О3	С18Н34О3	[1]
Molecular Weight	312.5 g/mol	298.46 g/mol	[1]
CAS Number	141-24-2	141-22-0	[1]
Appearance	Colorless to pale yellow liquid	Colorless to yellow viscous liquid	[1]
Solubility in Water	Insoluble	Slightly soluble	

Comparative Performance Analysis Penetration Enhancement

Both ricinoleic acid and its derivatives are known to act as penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) across the skin barrier. However, a direct comparative study quantifying the enhancement efficacy of **methyl ricinoleate** versus ricinoleic acid is not readily available in the reviewed literature.

Ricinoleic Acid: Studies have shown that ricinoleic acid can significantly enhance the skin permeation of drugs. Its mechanism is thought to involve the disruption of the stratum corneum lipids.

Methyl Ricinoleate: While also used in topical formulations, specific data on its penetration enhancement capabilities compared directly to ricinoleic acid is scarce. One study on the in vitro absorption of water and electrolytes found that at a 2.0 mM concentration, ricinoleic acid inhibited water absorption, whereas **methyl ricinoleate** was ineffective at the same concentration, suggesting potential differences in their interaction with biological membranes.

Antimicrobial and Anthelmintic Activity

Direct comparative data is available for the anthelmintic properties of both compounds.



Organism	Metric	Methyl Ricinoleate	Ricinoleic Acid	Reference
Staphylococcus aureus	Zone of Inhibition	Weak activity	Not specified	
Escherichia coli	Zone of Inhibition	Weak activity	Not specified	•

One study found that glycosides of **methyl ricinoleate** exhibited good inhibition of Grampositive bacteria, while **methyl ricinoleate** and ricinoleic acid themselves were not active against the tested strains. This suggests that derivatization can significantly impact antimicrobial efficacy.

Anti-inflammatory Activity

Ricinoleic acid has demonstrated notable anti-inflammatory effects in various experimental models. It has been shown to exert effects comparable to capsaicin, suggesting an interaction with sensory neuropeptide-mediated neurogenic inflammation. Upon repeated topical application, ricinoleic acid has been observed to inhibit carrageenan-induced paw edema in mice.

Direct comparative studies on the anti-inflammatory activity of **methyl ricinoleate** versus ricinoleic acid are lacking in the currently available literature.

Antioxidant Activity

A study on methanolic fractions of Ricinus communis seeds, which contained both **methyl ricinoleate** and ricinoleic acid, provided insights into their combined antioxidant potential.



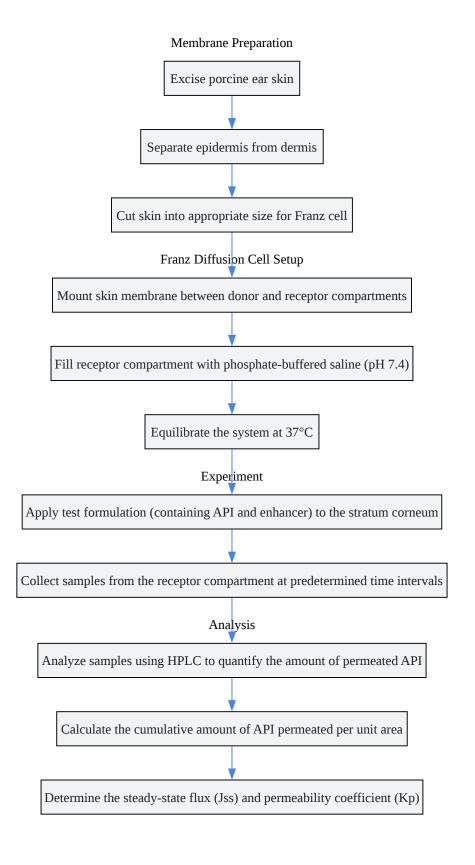
Assay	Fraction C1 (46.68% Methyl Ricinoleate, 34.41% Ricinoleic Acid)	Fraction C2	Reference
Lipid Peroxidation Inhibition (%) at 0.8 mg/mL	93.98	90.10	
DPPH Radical Scavenging (%) at 1.0 mg/mL	73.71	87.92	
Hydroxyl Radical Scavenging (%) at 0.1 mg/mL	85.07	94.91	-

While not a direct comparison of the pure compounds, these results suggest that both molecules contribute to the overall antioxidant activity of the extract.

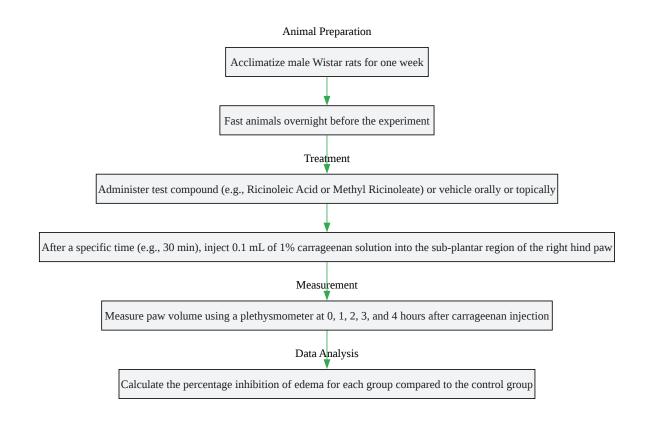
Experimental Protocols In Vitro Skin Permeation Study

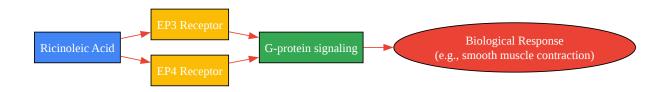
This protocol outlines a typical experimental setup for assessing the skin penetration enhancement effects of a compound using a Franz diffusion cell.











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References

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